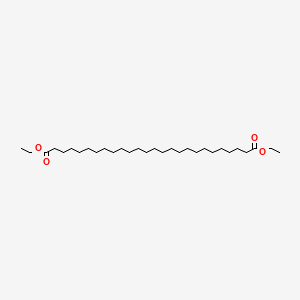
Diethyl hexacosanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl hexacosanedioate is an organic compound with the molecular formula C30H58O4. It is an ester derived from hexacosanedioic acid and ethanol. This compound is known for its long carbon chain, which imparts unique physical and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl hexacosanedioate can be synthesized through the esterification of hexacosanedioic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion and remove the water formed during the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield. Additionally, the use of advanced catalysts and optimized reaction conditions can further improve the production process.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl hexacosanedioate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to hexacosanedioic acid and ethanol.
Transesterification: This reaction involves the exchange of the ethyl groups with other alcohols, forming different esters.
Reduction: this compound can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and catalysts such as sodium methoxide or potassium hydroxide.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).
Major Products Formed
Hydrolysis: Hexacosanedioic acid and ethanol.
Transesterification: Various esters depending on the alcohol used.
Reduction: Hexacosanediol.
Aplicaciones Científicas De Investigación
Diethyl hexacosanedioate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Studied for its potential role in biological systems and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of specialty chemicals, lubricants, and plasticizers.
Mecanismo De Acción
The mechanism of action of diethyl hexacosanedioate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways. The long carbon chain of the compound allows it to integrate into lipid membranes, potentially affecting membrane fluidity and function.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl adipate: A shorter-chain ester with similar chemical properties but different physical characteristics.
Diethyl sebacate: Another long-chain ester used in similar applications but with a different carbon chain length.
Uniqueness
Diethyl hexacosanedioate is unique due to its exceptionally long carbon chain, which imparts distinct physical properties such as higher melting and boiling points compared to shorter-chain esters. This makes it suitable for specific industrial applications where such properties are advantageous.
Propiedades
Fórmula molecular |
C30H58O4 |
|---|---|
Peso molecular |
482.8 g/mol |
Nombre IUPAC |
diethyl hexacosanedioate |
InChI |
InChI=1S/C30H58O4/c1-3-33-29(31)27-25-23-21-19-17-15-13-11-9-7-5-6-8-10-12-14-16-18-20-22-24-26-28-30(32)34-4-2/h3-28H2,1-2H3 |
Clave InChI |
XXWBJDMJTNLQAZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-7-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B15219417.png)

![4-[2-(Pyrazin-2-yl)-1,3-oxazol-5-yl]aniline](/img/structure/B15219427.png)
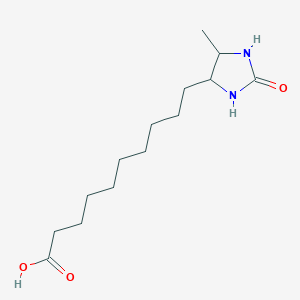
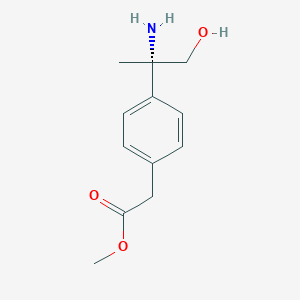

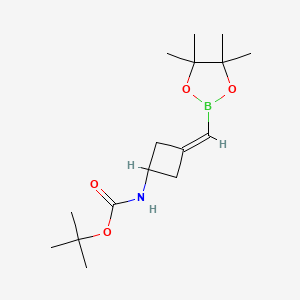
![1H,1'H-[2,4'-Biimidazole]-4-carbaldehyde](/img/structure/B15219472.png)
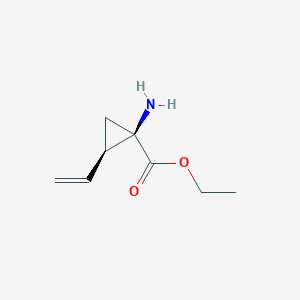
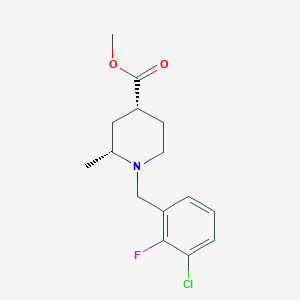

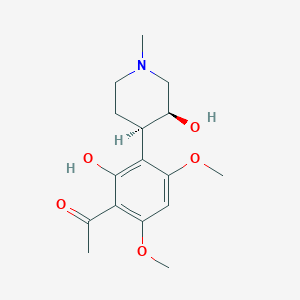

![5-Chloro-8-methylpyrido[2,3-d]pyridazine](/img/structure/B15219516.png)
